![molecular formula C8H10Cl2N4 B2700264 Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride CAS No. 2413898-71-0](/img/structure/B2700264.png)

Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

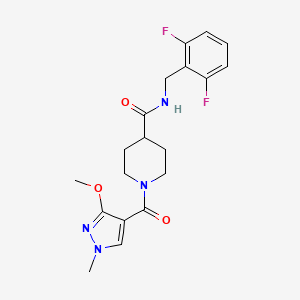

Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride is a heterocyclic compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical chemistry. This compound is part of the imidazo[1,2-a]pyridine family, known for its versatile applications in medicinal chemistry and material science .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride, also known as EN300-26620812, is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry

Mode of Action

The mode of action of EN300-26620812 involves the direct functionalization of the imidazo[1,2-a]pyridine scaffold, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This functionalization is achieved through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

The functionalization of imidazo[1,2-a]pyridines, such as en300-26620812, through radical reactions can lead to a variety of imidazo[1,2-a]pyridine derivatives . These derivatives can potentially interact with various biochemical pathways, leading to downstream effects.

Result of Action

The functionalization of imidazo[1,2-a]pyridines, such as en300-26620812, can lead to a variety of imidazo[1,2-a]pyridine derivatives . These derivatives can potentially interact with various cellular targets, leading to a range of molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride plays a role in biochemical reactions, particularly as a covalent inhibitor in cancer treatment . It interacts with various enzymes and proteins, including KRAS G12C, a protein involved in cell signaling pathways . The nature of these interactions involves the compound acting as a covalent warhead, binding to the protein and inhibiting its function .

Cellular Effects

The effects of this compound on cells are significant. It has been found to inhibit the growth of various cancer cells, including KRAS G12C-mutated NCI-H358 cells . This compound influences cell function by impacting cell signaling pathways and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride can be achieved through various methods. Some common synthetic routes include:

Condensation Reactions: Involving the reaction of halo-carbonyl compounds with 2-aminopyridines.

Multicomponent Reactions: One-pot condensation of aldehyde, isonitriles, and 2-aminopyridines.

Oxidative Coupling: Utilizing transition metal catalysis for the direct functionalization of the imidazo[1,2-a]pyridine scaffold.

Industrial Production Methods: Industrial production methods often involve large-scale multicomponent reactions and oxidative coupling processes, which are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride undergoes various chemical reactions, including:

Oxidation: Metal-free oxidation and photocatalysis strategies.

Substitution: Palladium-catalyzed arylation of the inert β-C (sp2)–H bond.

Radical Reactions: Direct functionalization through radical reactions.

Common Reagents and Conditions:

Oxidation Reagents: Metal-free oxidants and photocatalysts.

Substitution Reagents: Palladium catalysts and aryl halides.

Major Products: The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which are valuable in pharmaceutical applications .

Scientific Research Applications

Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:

Imidazo[1,2-a]pyridine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications.

Imidazo[1,5-a]pyridine Derivatives: These compounds are known for their luminescent properties and are used in optoelectronic devices and imaging.

The uniqueness of this compound lies in its specific functional groups and the ability to undergo diverse chemical reactions, making it a valuable compound in various research fields .

Properties

IUPAC Name |

imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.2ClH/c9-7(10)6-2-1-4-12-5-3-11-8(6)12;;/h1-5H,(H3,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEUXMBGGGRXKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)C(=N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2700185.png)

![N'-[(1E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B2700187.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2700195.png)

![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2700197.png)

![3-[(2-hydroxyethyl)thio]-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B2700198.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2700199.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2700203.png)

![2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]acetamide](/img/structure/B2700204.png)